REACTION_CXSMILES
|
O.O.O.[O-:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Na+].Br[C:13]1[C:14]([NH2:20])=[N:15][CH:16]=[C:17]([Br:19])[N:18]=1.O>C(#N)C>[Br:19][C:17]1[N:18]=[C:13]([O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:14]([NH2:20])=[N:15][CH:16]=1 |f:0.1.2.3.4|
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Name
|
|
Quantity
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0.5 g
|
Type
|
reactant
|
Smiles
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O.O.O.[O-]C1=CC=CC=C1.[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC=C(N1)Br)N
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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at reflux for 7 hours
|
Duration
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7 h
|
Type
|
TEMPERATURE
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Details
|
After cooling
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Type
|
EXTRACTION
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Details
|
the reaction mixture extracted with ethyl acetate (x2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(C(=NC1)N)OC1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |